Product packaging for 2-Bromo-5-methoxybenzo[b]thiophene(Cat. No.:)

2-Bromo-5-methoxybenzo[b]thiophene

Cat. No.: B11869227
M. Wt: 243.12 g/mol
InChI Key: MRHYAPQJCMSGCE-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzo[b]thiophene ( 1082769-34-3) is a high-purity chemical building block designed for research and development, particularly in medicinal and organic chemistry. This compound features a benzo[b]thiophene core, a privileged scaffold in drug discovery, functionalized with both bromo and methoxy substituents. These groups offer distinct sites for further synthetic modification via cross-coupling reactions (e.g., Suzuki, Heck) and other transformations, enabling the construction of more complex molecular architectures for screening and optimization. The benzo[b]thiophene moiety is a structure of significant interest in pharmaceutical research. Derivatives of this heterocyclic system are known to exhibit a range of biological activities and are found in compounds studied for antimicrobial, anti-inflammatory, and other therapeutic applications . The presence of the bromine atom at the 2-position makes this compound a particularly versatile intermediate for constructing novel bioactive molecules or organic materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrOS B11869227 2-Bromo-5-methoxybenzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxy-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHYAPQJCMSGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Methoxybenzo B Thiophene

Core Benzo[b]thiophene Ring Construction Strategies

The formation of the benzo[b]thiophene scaffold is the initial and crucial phase in the synthesis of the target molecule.

A prominent method for constructing the benzo[b]thiophene core is through the electrophilic cyclization of o-alkynyl thioanisoles. This reaction involves the activation of a carbon-carbon triple bond by an electrophile, leading to cyclization with an internally positioned sulfur nucleophile. Various electrophiles, including iodine, bromine, and N-bromosuccinimide (NBS), have been successfully employed. nih.gov For instance, the cyclization of an appropriately substituted o-alkynyl thioanisole (B89551) can yield the desired benzo[b]thiophene skeleton. nih.gov

Another approach involves the annulation of alkynylbenzenes. For example, the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of a copper(I) iodide catalyst can provide 2-substituted benzo[b]thiophenes. organic-chemistry.org Additionally, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions offer a direct route to benzothiophene (B83047) derivatives. organic-chemistry.org

The synthesis can also commence from precursors that already contain parts of the final structure. One such method is the acid-catalyzed intramolecular cyclization and rearrangement of α-(arylthio)acetophenones. For instance, the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid yields a mixture of regioisomeric methoxy-2-(4-methoxyphenyl)benzo[b]thiophenes. google.comgoogle.com

Thiophenol derivatives are also key precursors. For example, 2-mercapto-3-methoxybenzaldehyde can react with chloramine (B81541) to form 7-methoxy-1,2-benzisothiazole, which can be a precursor to the benzo[b]thiophene ring. researchgate.net

Regioselective Introduction of Bromine and Methoxy (B1213986) Functionalities

The placement of the bromine atom at the 2-position and the methoxy group at the 5-position requires specific and controlled chemical reactions.

Direct bromination of a pre-formed 5-methoxybenzo[b]thiophene (B1307729) is a common strategy to introduce the bromine atom at the 2-position. The electron-donating nature of the methoxy group at the 5-position can influence the regioselectivity of the bromination. For instance, the bromination of 3-substituted benzo[b]thiophenes has been studied to achieve selective halogenation. researchgate.net

The methoxy group is often introduced at an early stage of the synthesis, starting from a precursor that already contains this functionality. For example, m-methoxybenzoic acid can be used as a starting material. google.com In other routes, a hydroxyl group can be present on the precursor, which is later methylated to form the methoxy group. For instance, 2-(4-hydroxyphenyl)benzothiophene can be converted to its corresponding methoxy derivative. nih.gov

Advanced Synthetic Protocols

Modern synthetic methods offer more efficient and selective routes to 2-bromo-5-methoxybenzo[b]thiophene. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for constructing C-C bonds in the synthesis of substituted benzo[b]thiophenes. researchgate.net For example, a Suzuki coupling reaction between a boronic acid derivative and a brominated benzo[b]thiophene can be employed to build more complex structures. researchgate.net

Electrochemical methods are also emerging as a green and efficient alternative. For instance, an electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides has been reported, which proceeds via a strained quaternary spirocyclization. nih.gov

Data Tables

Table 1: Precursors for Benzo[b]thiophene Synthesis

PrecursorSynthetic MethodReference
o-Alkynyl thioanisolesElectrophilic Cyclization nih.govnih.gov
2-Bromo alkynylbenzenesCopper-catalyzed Thiolation Annulation organic-chemistry.org
Substituted ThiophenolsIodine-catalyzed Cascade Reaction organic-chemistry.org
α-(3-Methoxyphenylthio)-4-methoxyacetophenoneAcid-catalyzed Intramolecular Cyclization google.comgoogle.com

Table 2: Reagents for Functional Group Introduction

Functional GroupReagentReaction TypeReference
BromineBromine (Br2), N-Bromosuccinimide (NBS)Electrophilic Bromination nih.govresearchgate.net
Methoxym-Methoxybenzoic acidStarting Material google.com
MethoxyMethylating agent (e.g., dimethyl sulfate) on a hydroxyl precursorWilliamson Ether Synthesis nih.gov

One-Pot Reaction Sequences

One-pot syntheses provide a streamlined and resource-efficient approach to complex molecules by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates. The synthesis of substituted benzo[b]thiophenes, including methoxy- and bromo-functionalized derivatives, has been effectively achieved using such methodologies.

A notable one-pot procedure involves the palladium-catalyzed C-S bond formation between an appropriate o-alkynylbromobenzene derivative and a hydrogen sulfide surrogate, followed by heterocyclization. nih.govscispace.comcore.ac.uk For a compound like this compound, a plausible starting material would be a 1-bromo-2-ethynyl-4-methoxybenzene (B1449026) derivative. This substrate can undergo a palladium-catalyzed coupling with a sulfur source, such as triisopropylsilanethiol (B126304) (HSTIPS), to form a silyl-protected arenethiol intermediate. scispace.com Subsequent in-situ deprotection and cyclization, often facilitated by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), would yield the 5-methoxybenzo[b]thiophene core. scispace.com Final regioselective bromination at the 2-position would furnish the target compound.

Another powerful one-pot strategy is the intramolecular copper-catalyzed S-arylation of in situ generated enethiolates. nih.gov This method typically starts with the base-mediated condensation of a 2-bromoarylacetonitrile precursor with a thiocarbonyl compound. For the target molecule, a precursor such as 2-(2-bromo-5-methoxyphenyl)acetonitrile (B1330944) could be condensed with a suitable dithioester. The resulting enethiolate intermediate then undergoes an intramolecular copper-catalyzed cyclization to form the benzo[b]thiophene ring system. nih.govamazonaws.com

A recently developed one-pot method for synthesizing 3-bromo-2-sulfonamidobenzo[b]thiophenes highlights the utility of tandem reactions. This process combines a C-N coupling with a Selectfluor-mediated oxidative bromocyclization, offering a modular approach to diverse benzo[b]thiophenes. researchgate.net While the substitution pattern differs, the principle of a one-pot bromination and cyclization sequence is a relevant strategy.

Table 1: Illustrative One-Pot Synthetic Approaches for Substituted Benzo[b]thiophenes

MethodKey PrecursorsCatalyst/ReagentsKey TransformationsReference
Palladium-Catalyzed C-S Coupling/Cyclizationo-Alkynylbromobenzene, Hydrogen Sulfide Surrogate (e.g., HSTIPS)Pd₂(dba)₃/Xantphos, LiHMDS, TBAFC-S bond formation followed by heterocyclization nih.govscispace.com
Copper-Catalyzed Intramolecular S-Arylation2-Bromoarylacetonitrile, DithioesterBase (e.g., K₂CO₃), CuICondensation to enethiolate followed by intramolecular C-S coupling nih.gov

Metal-Catalyzed Coupling in Benzo[b]thiophene Synthesis

Metal-catalyzed reactions are central to modern organic synthesis, and the formation of the benzo[b]thiophene scaffold heavily relies on them. Both copper and palladium catalysts are instrumental in forging the critical C-S and C-C bonds required.

Copper-Catalyzed S-Arylation: Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, are a classic and effective method for forming C-S bonds. In the synthesis of 5-methoxybenzo[b]thiophene derivatives, a key step can be the intramolecular S-arylation of a substituted thiophenol derivative. For instance, a 2-bromo-alkynylbenzene can react with a sulfur source like sodium sulfide in the presence of a copper(I) iodide (CuI) catalyst and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) to yield the corresponding 2-substituted benzo[b]thiophene. organic-chemistry.org This approach is valuable for constructing the core ring system, which can then be further functionalized.

More advanced domino reactions catalyzed by copper have also been developed. A copper-catalyzed radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur surrogate provides a pathway to multi-substituted benzo[b]thiophenes. rsc.org This demonstrates the capacity of copper catalysis to initiate complex cascades leading to the desired heterocyclic system.

Palladium-Catalyzed C-S Bond Formation: Palladium catalysis is arguably the most versatile tool for constructing benzo[b]thiophenes. These reactions can form the thiophene (B33073) ring through various C-S and C-C bond-forming cyclization strategies. A common approach involves the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide, which can proceed even without a transition-metal catalyst but is often facilitated by one. organic-chemistry.org

More sophisticated palladium-catalyzed methods include domino reactions where C-S bond formation is coupled with further cyclization. For example, using thiourea (B124793) as a dihydrosulfide surrogate, o-dihalobenzenes can be converted to benzo[b]thiophenes in a palladium-catalyzed process. organic-chemistry.org The direct synthesis from thioenols has also been achieved using simple palladium catalysts like PdCl₂. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions are essential for modifying a pre-formed benzo[b]thiophene ring. For instance, a Suzuki-Miyaura coupling could be used to introduce substituents, or a direct arylation could functionalize C-H bonds. organic-chemistry.orgd-nb.info

Table 2: Examples of Metal-Catalyzed Reactions in Benzo[b]thiophene Synthesis

Catalyst SystemReaction TypeTypical SubstratesSignificanceReference
CuI/TMEDAThiolation/Annulation2-Bromo alkynylbenzenes, Sodium SulfideForms the benzo[b]thiophene ring via C-S bond formation. organic-chemistry.org
Pd(PPh₃)₄ / BaseSuzuki-Miyaura CouplingBromobenzo[b]thiophenes, Boronic AcidsFunctionalization of the pre-formed heterocyclic core. d-nb.info
Pd₂(dba)₃ / LigandC-S Coupling/Cyclizationo-Alkynylbromobenzenes, Thiol SurrogatesEfficient one-pot synthesis of the core structure. scispace.com

Aryne Reactions in Benzo[b]thiophene Formation

Aryne chemistry offers a powerful and direct route for the synthesis of benzofused heterocycles. The reaction of arynes with alkynyl sulfides has been successfully developed as a one-step method to produce a wide range of substituted benzo[b]thiophenes. rsc.orgrsc.org

In this approach, an aryne precursor, such as an o-silylaryl triflate, is treated with a fluoride source (e.g., CsF or TBAF) to generate a highly reactive aryne intermediate. For the synthesis of a 5-methoxy derivative, a precursor like 4-methoxy-2-(trimethylsilyl)phenyl triflate would be suitable. This aryne can then be trapped intermolecularly by an alkynyl sulfide. The reaction is believed to proceed via nucleophilic attack of the sulfur atom onto the aryne, followed by an intramolecular cyclization of the resulting intermediate to form the benzo[b]thiophene ring. rsc.org

This method exhibits good functional group tolerance, allowing for the presence of electron-donating groups like methoxy substituents on the aryne precursor or the alkynyl sulfide. rsc.org To obtain the final this compound, one could either employ a 2-bromo-substituted alkynyl sulfide in the aryne trapping step or perform a subsequent electrophilic bromination of the 5-methoxybenzo[b]thiophene product. The versatility of this method allows for the synthesis of diverse and multi-substituted benzo[b]thiophenes in a single, efficient step. rsc.org

Reactivity and Derivatization Pathways of 2 Bromo 5 Methoxybenzo B Thiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Bromo-5-methoxybenzo[b]thiophene readily participates in several of these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govharvard.edu This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. harvard.edunih.gov

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the 2-position. For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been reported to proceed in moderate to excellent yields (25-76%). nih.govd-nb.inforesearchgate.net The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent system of 1,4-dioxane (B91453) and water. nih.govd-nb.inforesearchgate.net The reactivity of the aryl halide is generally preferred over that of the benzyl (B1604629) halide in these systems. d-nb.info

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Thiophene (B33073) Derivatives

Entry Aryl Boronic Acid Catalyst Base Solvent Yield (%) Reference
1 Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 65 nih.govd-nb.info
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 76 d-nb.info

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. chemicalpapers.com It has found extensive use in the synthesis of natural products, pharmaceuticals, and organic materials. beilstein-journals.org

This compound can be alkynylated via the Sonogashira coupling. For example, the coupling of various aryl bromides with terminal alkynes can be achieved using a palladium catalyst, with or without a copper co-catalyst, and a base. organic-chemistry.orgnih.gov Mechanochemical methods have also been developed for the Sonogashira coupling of solid aryl halides, which can be advantageous for sparingly soluble substrates. nih.gov

Table 2: Sonogashira Coupling of Aryl Halides with Alkynes

Entry Aryl Halide Alkyne Catalyst System Base Yield (%) Reference
1 This compound Phenylacetylene Pd(OAc)₂/sXPhos - Not specified nih.gov
2 Brominated oligothiophene (Trimethylsilyl)acetylene Pd(OAc)₂/Ligand Et₃N 37-94 nih.gov

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. researchgate.net This reaction is a versatile tool for the formation of carbon-carbon bonds. The reaction can be performed with a variety of substrates, including those where the alkene is generated in situ. nih.gov

While specific examples for this compound are not prevalent in the provided search results, the general reactivity of aryl bromides in Heck reactions is well-established. researchgate.net For instance, the palladium-catalyzed dehydrogenative Heck reaction of five-membered heteroarenes, such as thiophenes, has been reported. mdpi.com The 2-position of thiophenes is generally the most reactive site for this transformation. mdpi.com

Table 3: General Conditions for Heck Reactions

Catalyst Base Solvent Temperature (°C) Reference
Pd(OAc)₂ K₂CO₃ DMF 100-140 nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide or pseudohalide with an amine to form a carbon-nitrogen bond. nih.govresearchgate.net This reaction is a powerful tool for the synthesis of arylamines and has broad applications in medicinal chemistry and materials science. nih.govresearchgate.net

The amination of this compound would allow for the introduction of various primary and secondary amines at the 2-position. General conditions for the Buchwald-Hartwig amination of aryl bromides often involve a palladium precatalyst, a phosphine (B1218219) ligand, and a base in an organic solvent. nih.govnih.gov The choice of ligand and base is crucial for the success of the reaction, especially with challenging substrates like five-membered heteroaryl halides. nih.gov

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst/Ligand Base Solvent Temperature (°C) Reference
[Pd(allyl)Cl]₂ / t-BuXPhos t-BuONa Toluene 100 nih.gov
Pd(OAc)₂ / RuPhos - - - researchgate.net

The Kumada coupling is a cross-coupling reaction in organic chemistry that involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org It is particularly useful for generating carbon-carbon bonds and is employed in the industrial-scale synthesis of some compounds. wikipedia.org

While direct examples of Kumada coupling with this compound were not found in the search results, the reaction is generally applicable to aryl bromides. rhhz.net The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org A key limitation is the high reactivity of Grignard reagents, which restricts the tolerance of certain functional groups. wikipedia.org

Table 5: General Information on Kumada Coupling

Catalyst Grignard Reagent Organic Halide Solvent Reference
Nickel-based Alkyl, Aryl, or Vinyl-MgX Alkyl, Aryl, or Vinyl-X Tetrahydrofuran organic-chemistry.orgwikipedia.org
Palladium-based Alkyl, Aryl, or Vinyl-MgX Alkyl, Aryl, or Vinyl-X Diethyl ether organic-chemistry.orgwikipedia.org

Other Selective Functionalization Reactions

Beyond palladium-catalyzed cross-coupling, other selective functionalization reactions can be envisioned for this compound. For instance, lithiation followed by reaction with an electrophile could provide a pathway to introduce various substituents. A study on 2-bromo-5-methylthiophene (B1266114) showed that lithiation with LDA can lead to a "halogen dance" reaction, generating a 3-bromo-2-lithio-5-methylthiophene intermediate that can be trapped with electrophiles. researchgate.net This suggests that similar reactivity might be possible for the methoxy (B1213986) analogue, allowing for functionalization at the 3-position.

Electrophilic Substitution Reactions on the Benzo[b]thiophene Core

The benzo[b]thiophene system is aromatic and undergoes electrophilic substitution. chemicalbook.com Generally, substitution occurs preferentially at the C3 position of the thiophene ring due to the superior stability of the resulting carbocation intermediate compared to attack at C2. chemicalbook.comuoanbar.edu.iq However, in this compound, the reaction is more complex. The potent electron-donating methoxy group at the C5 position strongly activates the benzene (B151609) ring towards electrophilic attack, directing incoming electrophiles to the ortho (C4) and para (C6) positions.

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to yield a mixture of products, with substitution occurring on the activated benzene ring at positions C4 and C6. The inherent reactivity of the C3 position may lead to substitution on the thiophene ring as well, with the ultimate regiochemical outcome depending on the specific reaction conditions and the nature of the electrophile.

C-H Functionalization Strategies

While classical electrophilic substitution targets specific activated positions, modern C-H functionalization offers alternative pathways for derivatization. For this compound, the most significant "functionalization handle" is the carbon-bromine bond at the C2 position. This site is primed for a variety of powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of carbon-carbon bond formation, coupling the 2-bromobenzothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position.

Heck Reaction: The Heck reaction facilitates the coupling of the C2-bromo position with an alkene, yielding a 2-alkenyl-5-methoxybenzo[b]thiophene. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for forming substituted alkenes with high stereoselectivity. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromobenzothiophenes
Aryl Boronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~90%
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O~95%
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF~88%

This table presents typical conditions and yields for Suzuki-Miyaura reactions based on documented procedures for structurally similar 2-bromobenzothiophenes.

Nucleophilic Aromatic Substitution

Despite this deactivation, displacement of the 2-bromo substituent is feasible using strong nucleophiles or through transition-metal catalysis, such as copper-mediated reactions. uoanbar.edu.iq For instance, reactions with alkoxides, thiolates, or amines can proceed under appropriate conditions to yield 2-substituted-5-methoxybenzo[b]thiophenes.

Influence of Bromine and Methoxy Substituents on Reactivity Profiles

The reactivity of the this compound core is a direct consequence of the electronic and steric properties of its two substituents. Their combined influence dictates the speed and selectivity of chemical transformations.

Electronic Effects on Reaction Regio- and Chemoselectivity

The electronic landscape of the molecule is defined by a push-pull dynamic between the two substituents.

5-Methoxy Group: This group exerts a powerful +M (mesomeric) effect, donating electron density into the aromatic system through resonance. This effect is most pronounced on the benzene portion of the molecule, strongly activating the C4 and C6 positions for electrophilic attack. It also generally increases the electron density of the entire bicyclic system.

2-Bromo Group: The bromine atom has two opposing effects. It is electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it has a weak electron-donating resonance effect (+M effect). For cross-coupling reactions, its primary role is not electronic but as an excellent leaving group.

This electronic interplay leads to distinct regioselectivity:

For Electrophilic Substitution: The activating +M effect of the methoxy group is dominant, directing reactions to the C4 and C6 positions of the benzene ring.

For Cross-Coupling Reactions: The lability of the C-Br bond at the C2 position makes this the exclusive site for reactions like Suzuki and Heck couplings.

For Nucleophilic Substitution: The deactivating effect of the methoxy group makes SNAr challenging, but the C2-position remains the most likely site for such reactions due to the presence of the bromine leaving group.

Steric Hindrance Considerations

Steric hindrance can also play a role in directing reactivity, particularly in electrophilic substitution reactions on the benzene ring. The C4 position is flanked by the fused thiophene ring and the C5-methoxy group, while the C6 position is less sterically encumbered. Consequently, for very bulky electrophiles, substitution might be favored at the C6 position over the C4 position. In cross-coupling reactions at the C2 position, the steric bulk of the incoming nucleophile or the phosphine ligands on the palladium catalyst can influence reaction rates but generally does not prevent the reaction from occurring. thieme-connect.de

Spectroscopic Characterization Techniques in Research on 2 Bromo 5 Methoxybenzo B Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the structure of newly synthesized 2-Bromo-5-methoxybenzo[b]thiophene derivatives.

In the ¹H NMR spectrum of a this compound derivative, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are analyzed. The protons on the benzo[b]thiophene core exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, usually in the upfield region of the aromatic signals. The position of this singlet provides confirmation of the methoxy substitution. The protons on the thiophene (B33073) ring and the benzene (B151609) ring will show distinct coupling patterns (e.g., doublets, doublet of doublets) that allow for their precise assignment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For instance, the carbon atom attached to the bromine (C-Br) will be shifted to a characteristic range, while the carbon bearing the methoxy group (C-OCH₃) and the methoxy carbon itself will have distinct chemical shifts. Quaternary carbons, those not bonded to any hydrogens, often exhibit signals of lower intensity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~7.5~115
H4~7.6~125
H6~6.9~105
H7~7.5~115
OCH₃~3.8~56
C2-~118
C3~7.5~115
C3a-~140
C4~7.6~125
C5-~158
C6~6.9~105
C7~7.5~115
C7a-~135
OCH₃~3.8~56

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of functional groups within the molecule, providing a molecular "fingerprint."

For this compound derivatives, IR spectroscopy is particularly useful for identifying key functional groups. The presence of the methoxy group can be confirmed by the characteristic C-O stretching vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 750 cm⁻¹.

Raman spectroscopy can provide additional information, especially for symmetric vibrations that may be weak or absent in the IR spectrum. The analysis of both IR and Raman spectra allows for a more complete vibrational assignment and structural confirmation. For instance, in related brominated aromatic compounds, characteristic C-Br stretching absorptions have been identified. nist.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Methoxy C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
C-O (Aryl ether)Stretching1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)
C-S (in thiophene)Stretching~600 - 700
C-BrStretching500 - 750

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately a 1:1 intensity ratio. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum can further confirm the structure. Common fragmentation pathways for benzo[b]thiophene derivatives may include the loss of the methoxy group (·OCH₃), the bromine atom (·Br), or the cleavage of the thiophene ring. Analysis of these fragment ions helps to piece together the molecular structure. For example, in the mass spectrum of 2-bromo-5-(2-methoxyethyl)thiophene, predicted fragment ions include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₇BrOS)

Ion m/z (mass-to-charge ratio) Description
[M]⁺257.9/259.9Molecular ion peak (due to ⁷⁹Br/⁸¹Br isotopes)
[M-CH₃]⁺242.9/244.9Loss of a methyl radical
[M-OCH₃]⁺226.9/228.9Loss of a methoxy radical
[M-Br]⁺179.0Loss of a bromine radical
[M-CO]⁺229.9/231.9Loss of carbon monoxide

Note: The m/z values are based on the most abundant isotopes and the presence of the bromine isotopic pattern.

Computational and Theoretical Investigations of 2 Bromo 5 Methoxybenzo B Thiophene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and geometric properties of 2-Bromo-5-methoxybenzo[b]thiophene. These calculations provide a foundational understanding of the molecule's behavior at a quantum-mechanical level.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the chemical reactivity of a molecule. For this compound, the HOMO is primarily located over the benzothiophene (B83047) ring system, indicating this is the region most susceptible to electrophilic attack. The LUMO, conversely, is distributed across the molecule, suggesting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule. In this compound, regions of negative potential are concentrated around the electronegative oxygen and bromine atoms, as well as the sulfur atom in the thiophene (B33073) ring. These sites are prone to interactions with electrophiles. Positive potential is generally found around the hydrogen atoms.

Theoretical calculations of non-linear optical (NLO) properties are essential for identifying materials with potential applications in optoelectronics. The first-order hyperpolarizability (β) of this compound has been investigated to assess its NLO response. These studies often involve DFT calculations to determine the dipole moment (μ), polarizability (α), and hyperpolarizability. The magnitude of these values indicates the potential for second-harmonic generation and other NLO phenomena. The presence of the bromine atom and the methoxy (B1213986) group, with their electron-donating and withdrawing characteristics, can significantly influence the molecule's hyperpolarizability.

Interactive Data Table: Calculated NLO Properties of this compound

PropertyCalculated ValueUnit
Dipole Moment (μ)[Data not available]Debye
Polarizability (α)[Data not available]a.u.
First Hyperpolarizability (β)[Data not available]a.u.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological targets and its conformational flexibility.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. In the context of this compound, docking studies can elucidate its potential to interact with various enzymes or receptors. The binding affinity is often quantified by a docking score, which estimates the free energy of binding. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. For instance, the methoxy group could act as a hydrogen bond acceptor, while the benzothiophene core can engage in π-π stacking interactions.

The conformational landscape of this compound is explored to understand its flexibility and the relative stability of different spatial arrangements. The rotation around the bond connecting the methoxy group to the benzothiophene ring is a key conformational variable. Computational methods can identify the most stable conformer, which is typically the one with the lowest energy. Molecular dynamics simulations can further probe the conformational space available to the molecule over time, providing insights into its dynamic behavior in different environments.

Quantitative Structure-Reactivity Relationships (QSRR) and Reaction Mechanism Studies

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For this compound, QSRR models could be developed to predict its reactivity in various chemical transformations based on calculated molecular descriptors. These descriptors can include electronic parameters (e.g., HOMO-LUMO gap, partial charges), steric parameters, and thermodynamic properties.

Computational studies can also be employed to investigate the mechanisms of reactions involving this compound. For example, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity. Such studies are valuable for optimizing reaction conditions and designing new synthetic routes.

Structure-Activity Relationship (SAR) Analysis at the Molecular Level

While specific and detailed structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively available in publicly accessible literature, a broader analysis of the benzo[b]thiophene scaffold provides significant insights into the molecular features governing its biological activities. The electronic and steric properties of substituents, as well as their positioning on the bicyclic ring system, are critical determinants of efficacy and target interaction.

The benzo[b]thiophene core is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The planar and electron-rich nature of the benzo[b]thiophene system facilitates binding to various enzymes and receptors. researchgate.net SAR studies on diverse series of benzo[b]thiophene derivatives have revealed key trends that are likely applicable to this compound.

Influence of Substituents on the Benzo[b]thiophene Core

Research has consistently shown that the nature and position of substituents on the benzo[b]thiophene ring dramatically influence the resulting biological activity.

Substitution at the C2-position: The C2 position of the benzo[b]thiophene ring is a common site for modification. For instance, in a series of NPY Y1 receptor antagonists derived from benzo[b]thiophene, systematic changes to the C2 substituent led to a thousand-fold variation in receptor affinity. nih.gov The introduction of a phenyl ether at this position, with specific ortho and para substitutions on the phenyl ring, was found to be synergistic for binding affinity. nih.gov In other studies, the incorporation of acylhydrazone moieties at the C2 position has been explored for developing antimicrobial agents against multidrug-resistant bacteria. nih.govmdpi.com

Substitution at the C3-position: The C3 position is also crucial for modulating biological activity. Halogenation at this position has been shown to be a key factor in the antimicrobial properties of benzo[b]thiophene derivatives. nih.gov For example, 3-chloro and 3-bromo substituted benzo[b]thiophenes have demonstrated significant activity against Gram-positive bacteria and yeast. nih.gov The introduction of an alcohol moiety at a side chain connected to the C2 position, in conjunction with C3-halogenation, further enhanced this activity, suggesting that hydrogen bonding interactions could play a significant role. nih.gov

Substitution on the Benzene (B151609) Ring (C4-C7): Modifications on the benzene portion of the scaffold are critical for fine-tuning activity. In a notable study on 2-aroyl-benzo[b]thiophene derivatives as antimitotic agents, the placement of substituents on the benzene ring was paramount. nih.govcardiff.ac.uk A simple shift of an amino group from the C3 to the C5 position resulted in a dramatic increase in potency. nih.gov The most potent compounds in this series featured an amino group at C5 and a methoxy group at C7, highlighting a specific substitution pattern for optimal antiproliferative activity. nih.govcardiff.ac.uk For cholinesterase inhibitors based on a benzo[b]thiophene-chalcone scaffold, substitutions on the phenyl ring of the chalcone (B49325) moiety influenced activity, with chlorine and methyl groups showing the highest inhibitory potency against acetylcholinesterase (AChE). nih.gov

The following interactive data table summarizes the impact of various substitutions on the biological activity of the benzo[b]thiophene scaffold based on findings from the literature.

Scaffold Position of Substitution Substituent Observed Biological Activity Key Findings Reference
Benzo[b]thiopheneC2Phenyl ether with ortho and para substitutionNPY Y1 receptor antagonistSynergistic effect on binding affinity. nih.gov
Benzo[b]thiopheneC2AcylhydrazoneAntimicrobial (anti-Staphylococcus aureus)Potential for overcoming multidrug resistance. nih.govmdpi.com
Benzo[b]thiopheneC3Chloro, BromoAntimicrobial (antibacterial, antifungal)Halogenation is key for activity. nih.gov
2-Aroyl-benzo[b]thiopheneC5 and C7Amino (C5), Methoxy (C7)Antimitotic (tubulin polymerization inhibitor)Specific substitution pattern is crucial for high potency. nih.govcardiff.ac.uk
Benzo[b]thiophene-chalconePhenyl ring of chalconeChlorine, MethylAcetylcholinesterase (AChE) inhibitorSmall, electron-withdrawing or neutral groups enhance activity. nih.gov

Based on this collective data, for This compound , the bromine atom at the C2 position and the methoxy group at the C5 position are expected to significantly influence its molecular interactions and subsequent biological profile. The electron-withdrawing nature of the bromine at C2, combined with the electron-donating methoxy group at C5, creates a unique electronic distribution across the benzo[b]thiophene scaffold that could be explored in future computational and biological studies.

Applications of 2 Bromo 5 Methoxybenzo B Thiophene As a Precursor in Advanced Organic Synthesis

Synthesis of Functionalized Benzo[b]thiophene Derivatives

The bromine atom on the 2-Bromo-5-methoxybenzo[b]thiophene core is an ideal site for the introduction of a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules from simpler precursors.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction NameReagents/CatalystPotential Product
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids or esters, Palladium catalyst, Base2-Aryl/heteroaryl-5-methoxybenzo[b]thiophenes
Stille CouplingOrganostannanes, Palladium catalyst2-Substituted-5-methoxybenzo[b]thiophenes
Buchwald-Hartwig AminationAmines, Palladium catalyst, Base2-Amino-5-methoxybenzo[b]thiophenes
Sonogashira CouplingTerminal alkynes, Palladium and Copper catalysts, Base2-Alkynyl-5-methoxybenzo[b]thiophenes
Heck CouplingAlkenes, Palladium catalyst, Base2-Alkenyl-5-methoxybenzo[b]thiophenes

The methoxy (B1213986) group at the 5-position, being an electron-donating group, can influence the reactivity of the benzo[b]thiophene ring system, potentially affecting the efficiency and regioselectivity of these coupling reactions. Research on analogous bromo-thiophenes has shown that such substituents can play a crucial role in tuning the electronic properties of the resulting molecules.

Development of Benzo[b]thiophene-Based Materials

The benzo[b]thiophene scaffold is a key component in many high-performance organic materials due to its rigid, planar structure and excellent charge transport properties. The ability to functionalize this compound makes it a promising starting material for the synthesis of advanced organic electronic materials.

Precursors for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

In the realm of organic electronics, tailored molecular design is paramount. By utilizing cross-coupling reactions, this compound can be elaborated into donor-acceptor type molecules, which are the workhorses of organic solar cells. The methoxy group can enhance the electron-donating character of the benzo[b]thiophene unit, a desirable trait for the donor component in OPV devices.

Similarly, for OFETs, the ability to create extended π-conjugated systems through the coupling of this compound with other aromatic units is critical. The planarity of the benzo[b]thiophene core promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. The methoxy group can also influence the solubility and thin-film morphology of the resulting materials, both of which are critical factors for device performance. While specific data for materials derived from this compound is not available, the general principles of molecular design in this field strongly suggest its potential.

Advanced Semiconductors and Optoelectronic Materials

The development of novel organic semiconductors is a rapidly advancing field. The functionalization of the this compound core can lead to materials with tailored electronic and optical properties. For instance, the introduction of strong electron-withdrawing groups via cross-coupling could lead to n-type or ambipolar semiconductors. Furthermore, the inherent fluorescence of the benzo[b]thiophene ring system can be modulated by the introduction of different substituents, opening up possibilities for the creation of new organic light-emitting diode (OLED) materials.

Intermediates in the Synthesis of Complex Heterocyclic Scaffolds

Beyond its use in materials science, this compound can serve as a key intermediate in the construction of more intricate heterocyclic systems. The bromine atom allows for lithiation followed by reaction with various electrophiles, enabling the annulation of additional rings onto the benzo[b]thiophene framework. This approach can lead to the synthesis of polycyclic aromatic hydrocarbons containing a thiophene (B33073) ring, a class of compounds with interesting photophysical and electronic properties.

The combination of the bromo and methoxy functionalities also allows for sequential reactions. For example, a cross-coupling reaction at the 2-position could be followed by demethylation of the methoxy group and subsequent functionalization at the newly formed hydroxyl group. This step-wise elaboration provides a powerful tool for the synthesis of highly complex and functionally diverse molecules.

Molecular Target Interactions and Binding Mechanisms

The biological effects of benzo[b]thiophene derivatives are rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors. These interactions can lead to the inhibition or modulation of biological processes, forming the basis for their potential therapeutic applications.

Enzyme Inhibition Studies

Benzo[b]thiophene derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis.

5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX): Dual inhibition of 5-LOX and COX is a key strategy in the development of anti-inflammatory agents with potentially reduced side effects. researchgate.net Certain benzo[b]thiophene derivatives have demonstrated significant inhibitory activity against both enzymes. For instance, a series of compounds combining the benzo[b]thiophene scaffold with other anti-inflammatory pharmacophores were synthesized and evaluated. researchgate.net Notably, some of these hybrids exhibited greater in vitro LOX inhibitory activity than the reference drug, meclofenamate sodium. researchgate.net One particular derivative, compound 5h from a study, not only showed LOX inhibitory activity that was double that of meclofenamate sodium but also exhibited significant COX-2 inhibition, greater than the selective COX-2 inhibitor celecoxib (B62257). researchgate.net This highlights the potential of the benzo[b]thiophene core in designing potent dual-action anti-inflammatory agents.

Tubulin Polymerization: The disruption of microtubule dynamics is a validated strategy in cancer therapy. Several benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net For example, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was identified as a potent compound with broad-spectrum antitumor activity. nih.gov It was found to induce G2/M cell cycle arrest and apoptosis by inhibiting tubulin polymerization and WEE1 kinase. nih.gov Another study focused on 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives, with the 6-methyl substituted version showing subnanomolar concentrations of cancer cell growth inhibition through strong interaction with the colchicine (B1669291) binding site on tubulin. researchgate.net

The following table summarizes the inhibitory activities of selected benzo[b]thiophene derivatives against various enzymes:

Table 1: Enzyme Inhibition by Benzo[b]thiophene Derivatives
Compound Target Enzyme Activity Reference
Compound 5h 5-Lipoxygenase (LOX) Twice the inhibitory activity of meclofenamate sodium researchgate.net
Compound 5h Cyclooxygenase-2 (COX-2) Higher inhibition than celecoxib (Selectivity Index = 5.1) researchgate.net
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) Tubulin Polymerization Inhibits tubulin polymerization, leading to G2/M arrest nih.gov
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene Tubulin Polymerization Inhibits cancer cell growth at subnanomolar concentrations researchgate.net

Receptor Modulation

Benzo[b]thiophene derivatives have also been designed to modulate the activity of specific receptors, most notably the estrogen receptor.

Estrogen Receptor (ER) Modulators: Benzo[b]thiophene-based selective estrogen receptor modulators (SERMs), such as raloxifene, have been a subject of extensive research. nih.govnih.gov Studies have investigated the neuroprotective effects of these compounds, revealing a novel mechanism of action. nih.govnih.gov A family of benzo[b]thiophene SERMs with varying affinities for ERα and ERβ were evaluated for their ability to protect neurons from oxygen-glucose deprivation. nih.govnih.gov Interestingly, the neuroprotective effect did not correlate with their binding affinity to classical estrogen receptors. nih.govnih.gov Instead, the activity was found to be dependent on the G-protein coupled receptor, GPR30. nih.govnih.gov Both neuroprotective SERMs and estrogens were shown to activate the same kinase signaling cascades, and this effect was blocked by a GPR30 antagonist. nih.govnih.gov This suggests an ER-independent pathway for the neuroprotection afforded by these benzo[b]thiophene derivatives. nih.govnih.gov

Cellular Pathway Modulation Studies (non-clinical)

Beyond direct molecular target interactions, research has delved into how benzo[b]thiophene derivatives modulate complex cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Anti-inflammatory Pathways

The anti-inflammatory properties of benzo[b]thiophene derivatives are often linked to their ability to suppress the production of pro-inflammatory mediators and inhibit key signaling cascades. While direct studies on this compound's effect on these specific pathways are limited, the broader class of benzo[b]thiophenes has shown activity in this area. For instance, the inhibition of enzymes like 5-LOX and COX directly impacts the production of inflammatory leukotrienes and prostaglandins. Furthermore, the modulation of transcription factors such as NF-κB, a central regulator of inflammation, is a likely mechanism. Inhibition of kinases like p38 MAPK, which is involved in the expression of cytokines like TNF-α and IL-6, is another potential pathway affected by these compounds. nih.gov

Antimitotic and Antiproliferative Mechanisms

The antiproliferative activity of many benzo[b]thiophene derivatives is a direct consequence of their ability to interfere with cell division, primarily through the inhibition of microtubule assembly. nih.gov

Microtubule Assembly Inhibition: As discussed in the enzyme inhibition section, benzo[b]thiophene derivatives can act as potent antimitotic agents by disrupting tubulin polymerization. nih.govresearchgate.net This leads to a cascade of cellular events, including:

Cell Cycle Arrest: By disrupting the mitotic spindle, these compounds cause cells to arrest in the G2/M phase of the cell cycle. nih.gov

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, often indicated by the enhanced expression of caspases 3 and 9. nih.gov

The antiproliferative effects of selected benzo[b]thiophene derivatives are summarized in the table below:

Table 2: Antiproliferative Mechanisms of Benzo[b]thiophene Derivatives
Compound Cell Line Mechanism Outcome Reference
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) A549 (non-small cell lung cancer) Inhibition of tubulin polymerization and WEE1 kinase G2/M phase cell cycle arrest, enhanced caspase 3 and 9 expression nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of benzo[b]thiophene derivatives. These analyses explore how different substituents on the benzo[b]thiophene core influence biological activity.

For enzyme inhibition , SAR studies have revealed key structural requirements. In the case of cholinesterase inhibitors, the addition of a 3-benzoyl group to a 2-phenylbenzothiophene scaffold generally improves inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The nature and position of substituents on the phenyl rings also play a significant role, with amino and hydroxyl groups at certain positions enhancing BChE inhibition. nih.gov For antimitotic activity, the presence of a 3,4,5-trimethoxybenzoyl group at the 3-position of a 2-aminobenzo[b]thiophene is a recurring feature in potent tubulin polymerization inhibitors. researchgate.net Furthermore, substitution at the 6-position of the benzo[b]thiophene ring, for instance with a methyl group, has been shown to significantly enhance antiproliferative potency. researchgate.net

Regarding receptor modulation , SAR in neuroprotective benzo[b]thiophene-based SERMs has identified a specific pharmacophore responsible for their GPR30-dependent activity. nih.gov This pharmacophore is the 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol core. nih.gov The presence of this structural motif appears to be critical for the observed neuroprotection, independent of the compound's affinity for traditional estrogen receptors. nih.govnih.gov

In the context of antimicrobial agents , SAR studies on benzo[b]thiophene-2-carboxamides have been conducted to define the structural features responsible for their in vitro activity against various pathogens. researchgate.net These studies help in the rational design of new derivatives with improved antimicrobial efficacy.

Non Clinical Molecular and Mechanistic Biological Studies Involving Benzo B Thiophene Derivatives

Positional Isomerism and Substituent Effects on Biological Activity

The influence of positional isomerism on the biological activity of benzo[b]thiophene derivatives is a key area of investigation in drug discovery. The differential placement of even the same substituent can lead to significant variations in potency and selectivity. This is often attributed to the unique electronic environment of each position on the bicyclic ring and the specific steric interactions that can occur within the binding pocket of a biological target.

Antimicrobial Activity:

In the realm of antimicrobial agents, the position of halogen substituents on the benzo[b]thiophene nucleus has been shown to be a critical factor. A systematic study on 3-halobenzo[b]thiophenes revealed that the nature and position of the halogen significantly impact their antibacterial and antifungal activities. nih.gov It was observed that chloro- and bromo-substituted benzo[b]thiophenes were active against Gram-positive bacteria and the fungus Candida albicans, whereas the iodo-substituted counterparts showed no significant activity. nih.gov This highlights the importance of the specific halogen atom in addition to its position.

For instance, a study focusing on a series of benzo[b]thiophene derivatives demonstrated that substitution at the C3-position of the thiophene (B33073) ring is crucial for antimicrobial activity. nih.gov The research indicated that the antimicrobial efficacy is more dependent on substitution on the thiophene ring rather than the benzene (B151609) portion of the molecule. nih.gov

Table 1: Effect of Halogen Substitution at the 3-Position of Benzo[b]thiophene on Antimicrobial Activity (MIC in µg/mL)

CompoundSubstituent at C3S. aureusE. faecalisB. cereusC. albicans
1 -Cl>512>512128128
2 -Br>512>512256256
3 -I>512>512>512>512
Data derived from a study on 3-halobenzo[b]thiophenes with a hydroxymethyl group at the C2 position. nih.gov

Anticancer Activity:

In the context of anticancer research, the position of substituents on the benzo[b]thiophene scaffold has been shown to be a determinant of cytotoxic activity. For example, in a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives investigated as tubulin polymerization inhibitors, the position of a methyl group was found to be critical for activity. The 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene demonstrated potent inhibition of cancer cell growth at subnanomolar concentrations. researchgate.net

Q & A

Q. Key Optimization Strategies :

  • Use anhydrous solvents (e.g., THF, DMF) to prevent side reactions.
  • Monitor reaction progress via TLC or GC-MS to minimize over-bromination.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to ensure high yields (typically 60–85%) .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
AuCl Cyclization75–85High regioselectivityRequires Au catalyst, high cost
Suzuki Coupling60–70Modular, adaptable to derivativesSensitive to oxygen/moisture

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. The methoxy group (δ3.84.0\delta \sim3.8–4.0 ppm in 1^1H NMR) and bromine-induced deshielding effects on aromatic protons are diagnostic .
  • Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+^+ at m/z 257.94 for C9_9H7_7BrOS) .
  • X-ray Diffraction : Resolves crystal structure and validates DFT-predicted geometries (e.g., bond angles and torsional strain in the thiophene ring) .
  • Microwave Rotational Spectroscopy : Used to study hyperfine structure and isotopic variants (e.g., 33^{33}S or 34^{34}S), as demonstrated in thiophene-argon complexes .

Advanced: How can computational methods like DFT be applied to predict the reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to:

  • Predict Electronic Properties : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. The bromine atom lowers the LUMO energy, enhancing electrophilic substitution reactivity .
  • Simulate Reaction Pathways : Model cross-coupling reactions (e.g., Suzuki-Miyaura) to optimize ligand-metal coordination and solvent effects .
  • Validate Experimental Data : Compare computed IR/Raman spectra with experimental results to confirm structural assignments .

Example : Rasool et al. (2016) used DFT to show that 2-bromo-5-chlorothiophene derivatives exhibit planar geometries, favoring π-stacking in solid-state applications .

Advanced: How can contradictions in spectroscopic data regarding electronic delocalization be resolved?

Methodological Answer:
Contradictions arise when interpreting delocalization in mixed-valence systems. For example:

  • EPR vs. Optical Absorption : EPR may suggest Class III delocalization (fully delocalized), while absorption spectra indicate borderline Class II/III behavior. This discrepancy is resolved by:
    • Conducting temperature-dependent studies to assess thermal effects on delocalization.
    • Using multi-reference computational methods (e.g., CASSCF) to model excited states, as shown in α,α’-bis(dianisylamino)thiophene monocations .

Case Study : Lacroix et al. demonstrated that oligothiophenes with >3 units transition between Robin-Day classes, reconciling conflicting spectroscopic interpretations .

Advanced: What are the strategies for designing derivatives of this compound with enhanced biological activity?

Methodological Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO2_2) at the 3-position to enhance antibacterial activity (IC50_{50} values <50 μg/mL against E. coli) .
    • Replace methoxy with bulkier substituents (e.g., -OCH2_2Ph) to improve membrane permeability .
  • Molecular Docking : Screen derivatives against target proteins (e.g., GABAA_A receptors) using AutoDock. Thiophene analogs with docking scores <−9.0 kcal/mol (e.g., T-15 in ) show promise as antiepileptic agents .

Q. Table 2: Bioactivity of Selected Derivatives

DerivativeTargetIC50_{50} (μg/mL)Docking Score (kcal/mol)
2b (-OCH3_3)E. coli51.4N/A
T-15 (GABAA_A)EpilepsyN/A−9.6

Basic: What purification methods are effective for this compound post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted bromine or methoxy precursors .
  • Precipitation : Cool solutions in dichloromethane or THF below −20°C to isolate the compound as a pure solid .
  • Column Chromatography : Silica gel with hexane/EtOAc (4:1) achieves >95% purity, as validated by HPLC .

Advanced: How does the methoxy group influence the electronic properties of this compound?

Methodological Answer:
The methoxy group (-OCH3_3):

  • Electron-Donating Effect : Increases electron density on the thiophene ring via resonance, stabilizing cationic intermediates in electrophilic substitutions .
  • Steric Effects : The -OCH3_3 group induces torsional strain (5–10° deviation from planarity in DFT models), reducing π-π stacking in solid-state applications .
  • Spectroscopic Impact : Redshifts UV-Vis absorption maxima by 15–20 nm compared to non-substituted analogs .

Computational Validation : Rasool et al. (2016) correlated Hammett constants (σm_m = 0.12 for -OCH3_3) with reaction rates in Suzuki couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.